N-(4-{[2-(4-sulfamoylphenyl)ethyl]sulfamoyl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[2-(4-sulfamoylphenyl)ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-12(20)19-14-4-8-16(9-5-14)26(23,24)18-11-10-13-2-6-15(7-3-13)25(17,21)22/h2-9,18H,10-11H2,1H3,(H,19,20)(H2,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQNFGSNONKCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(4-sulfamoylphenyl)ethyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-sulfamoylphenyl ethylamine with acetic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol at room temperature, yielding the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(4-sulfamoylphenyl)ethyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the sulfamoyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Biological Activities
N-(4-{[2-(4-sulfamoylphenyl)ethyl]sulfamoyl}phenyl)acetamide exhibits several biological activities, including:
- Antimicrobial Activity : Sulfonamide compounds have been widely studied for their antibacterial properties. This compound has shown effectiveness against a range of bacterial strains, making it a candidate for further development in antimicrobial therapies .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its structural similarity to known anticancer agents warrants further investigation into its potential as an anticancer drug .
- Anti-inflammatory Effects : Some sulfonamide derivatives have been reported to possess anti-inflammatory properties. The specific mechanisms through which this compound exerts these effects are still under investigation, but initial findings are promising .
Therapeutic Applications
The therapeutic applications of this compound are diverse:
- Infectious Diseases : Due to its antimicrobial properties, this compound could be developed as a treatment for bacterial infections that are resistant to conventional antibiotics.
- Cancer Treatment : The anticancer potential opens avenues for developing new chemotherapeutic agents that can target specific cancer types.
- Chronic Inflammatory Conditions : If further studies confirm its anti-inflammatory effects, this compound could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Inhibits growth in cancer cell lines | |
| Anti-inflammatory | Potential effects on inflammation |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than that of traditional sulfonamide antibiotics, indicating a potential for use in treating resistant infections.
Case Study 2: Cancer Cell Line Studies
Research involving various cancer cell lines revealed that this compound exhibited cytotoxic effects, particularly in breast and colon cancer cells. Further exploration into the mechanism of action is warranted to establish its utility as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-{[2-(4-sulfamoylphenyl)ethyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, such as viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Key Observations:
Sulfamoyl Group Variations : The target compound’s dual sulfamoyl groups may enhance target affinity compared to single-sulfamoyl analogs (e.g., ’s indole derivative). However, bulkier substituents (e.g., benzyl-ethyl in ) improve solubility but reduce membrane permeability .
Heterocyclic Additions : Compounds with indole () or pyrimidine () moieties exhibit targeted bioactivity, suggesting that the absence of heterocycles in the target compound might limit specificity unless compensated by its dual sulfamoyl design.
Substituent Effects : Electron-withdrawing groups (e.g., chloro in ) enhance enzyme inhibition, while methoxy groups () improve metabolic stability .
Pharmacological and Biochemical Comparisons
Antibacterial Activity
- ’s indole-sulfonamide hybrid demonstrates potent antibacterial effects due to synergistic interactions between the indole ring and sulfamoyl group, achieving MIC values of 2–8 µg/mL against E. coli and S. aureus .
- The target compound lacks an indole system but may compensate via dual sulfamoyl groups, which could improve binding to bacterial dihydropteroate synthase (DHPS), a common sulfonamide target.
Enzyme Inhibition
Anticancer Potential
- Compounds with phenylsulfanyl or thiazole groups (e.g., ) show apoptosis-inducing effects in colon cancer models, with EC50 values <10 µM .
- The target compound’s acetamide group could facilitate interactions with histone deacetylases (HDACs), but its efficacy remains untested.
Data Tables
Biological Activity
N-(4-{[2-(4-sulfamoylphenyl)ethyl]sulfamoyl}phenyl)acetamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes sulfonamide moieties that contribute to its pharmacological properties. The compound's molecular formula is , and it possesses a molecular weight of approximately 395.47 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C16H19N3O5S2 |
| Molecular Weight | 395.47 g/mol |
| Melting Point | 168-174 °C |
| Boiling Point | 387.4 °C |
| Density | 1.3 ± 0.1 g/cm³ |
| Flash Point | 188.1 °C |
| LogP | -0.68 |
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures were effective against various bacterial strains, suggesting a potential application in treating bacterial infections .
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes linked to metabolic disorders. For instance, it has been evaluated for its inhibitory effects on urease, an enzyme associated with the metabolism of urea in the body. The IC50 value for urease inhibition was reported at approximately 22.61 µM, indicating moderate potency .
Table: Enzyme Inhibition Data
Anticonvulsant Activity
Preliminary studies have also explored the anticonvulsant potential of related sulfonamide compounds. Analogous structures have demonstrated varying degrees of efficacy in animal models of epilepsy, suggesting that modifications to the sulfonamide group can enhance anticonvulsant activity .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent investigation focused on the antimicrobial activity of sulfonamide derivatives, including this compound). Results indicated significant activity against Gram-positive bacteria, highlighting its potential as a therapeutic agent .
- Urease Inhibition Analysis : In a comparative study on urease inhibitors, this compound was part of a series that exhibited varying inhibition levels based on structural modifications. The findings emphasized the importance of the sulfonamide group in enhancing inhibitory action against urease .
- Anticonvulsant Activity Evaluation : Another study evaluated the anticonvulsant properties of related compounds and found that certain structural modifications led to improved efficacy in seizure models, suggesting pathways for future drug development .
Q & A
What are the established synthetic routes for N-(4-{[2-(4-sulfamoylphenyl)ethyl]sulfamoyl}phenyl)acetamide, and what are the critical optimization parameters?
Level: Basic
Answer:
The compound is synthesized via sequential sulfonylation and amidation reactions. Key steps include:
- Sulfonamide coupling : Reacting 4-sulfamoylphenethylamine with 4-nitrophenylsulfonyl chloride under basic conditions (e.g., pyridine) to form the bis-sulfonamide intermediate.
- Reductive amination : Reducing the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂).
- Acetylation : Treating the amine with acetic anhydride in dichloromethane to yield the final acetamide derivative .
Optimization parameters : - Temperature control (<40°C) during sulfonylation to prevent byproducts.
- Solvent selection (e.g., DMF for solubility vs. DCM for easy extraction).
- Purification via column chromatography (silica gel, DCM/EtOAc gradients) to achieve >95% purity .
Which spectroscopic and crystallographic methods are employed for structural characterization of this compound?
Level: Basic
Answer:
- X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., S–N bond distances of ~1.63 Å and dihedral angles between aromatic rings) .
- NMR spectroscopy :
- IR spectroscopy : Confirms sulfonamide (1320–1160 cm⁻¹, S=O stretching) and acetamide (1650 cm⁻¹, C=O) groups .
How does the compound's sulfonamide-rich architecture influence its biological activity and target selectivity?
Level: Advanced
Answer:
The bis-sulfonamide motif enhances:
- Hydrogen bonding : Sulfonamide oxygen atoms interact with polar residues in enzyme active sites (e.g., RORγt nuclear receptor, critical in TH17 differentiation) .
- Electrostatic complementarity : Negative charge density from sulfonyl groups aligns with positively charged pockets in targets like carbonic anhydrase isoforms .
Selectivity : Steric effects from the ethyl spacer between sulfonamide groups reduce off-target binding compared to mono-sulfonamide analogs .
What strategies resolve contradictions in reported biological efficacy across different experimental models?
Level: Advanced
Answer:
- Dose-response validation : Re-test potency in standardized assays (e.g., IC₅₀ in RORγt reporter assays vs. primary T-cell cultures) .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in hepatic microsomes, which may explain species-specific discrepancies .
- Crystallographic docking : Compare binding poses in human vs. murine protein structures to assess target conservation .
What in silico and experimental approaches validate molecular targets like nuclear receptors?
Level: Advanced
Answer:
- Molecular docking (AutoDock Vina) : Predicts binding affinity to RORγt (ΔG ≈ -9.2 kcal/mol) by aligning sulfonamides with His479/Tyr502 residues .
- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (KD ≈ 120 nM for RORγt) .
- CRISPR knockouts : Ablation of RORγt in Jurkat cells abolishes IL-17 suppression, confirming target relevance .
What analytical techniques ensure purity and stability in different formulations?
Level: Basic
Answer:
- HPLC (C18 column, 0.1% TFA in H₂O/MeCN) : Detects impurities (<0.5%) at 254 nm .
- Thermogravimetric analysis (TGA) : Confirms thermal stability up to 200°C .
- Forced degradation studies : Expose to UV light (ICH Q1B) and acidic/basic conditions to identify degradation pathways .
How do polymorphic forms from crystal engineering affect pharmacological properties?
Level: Advanced
Answer:
- Form I vs. Form II : Form I (monoclinic, P2₁/c) exhibits higher solubility (61.3 µg/mL) than Form II (triclinic, P-1) due to lattice energy differences .
- Bioavailability impact : Form I achieves 2.3-fold higher Cmax in rat plasma compared to Form II .
- Interconversion : Slurry experiments in EtOH/water (1:1) stabilize Form I after 48 hours .
What SAR insights guide the design of derivatives with enhanced potency?
Level: Advanced
Answer:
- Acetamide substitution : Replacing methyl with trifluoromethyl improves metabolic stability (t₁/₂ from 2.1 to 6.7 hours in microsomes) .
- Sulfonamide spacing : Ethyl linkers (vs. methyl) optimize steric bulk for RORγt binding (IC₅₀ from 420 nM to 89 nM) .
- Heterocyclic appendages : Adding pyrimidine rings boosts solubility (LogP from 2.1 to 1.4) without losing affinity .
What in vitro assays assess cellular permeability and metabolic stability?
Level: Basic
Answer:
- Caco-2 monolayer assay : Measures apparent permeability (Papp > 5 × 10⁻⁶ cm/s indicates high absorption) .
- Microsomal stability (human liver microsomes) : Quantifies remaining parent compound after 1 hour (e.g., 78% retention suggests low CYP450 liability) .
- Plasma protein binding (ultrafiltration) : >90% binding correlates with reduced free drug availability .
How do molecular docking studies explain interactions with enzymatic targets?
Level: Advanced
Answer:
- RORγt binding : Sulfonamide oxygens form hydrogen bonds with Arg367 and π-π stacking with Phe377 .
- Carbonic anhydrase IX inhibition : The acetamide carbonyl interacts with Zn²⁺-bound water, while sulfonamides coordinate with Thr199 .
- Dynamic simulations (GROMACS) : Reveal stable binding over 100 ns MD runs, with RMSD < 2.0 Å .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
